N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide
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Overview
Description
N’-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound is characterized by the presence of a cyclopropane ring, a piperidine ring, and a dichlorobenzyl group, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
N’-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,4-dichlorobenzyl chloride with piperidine to form 1-(3,4-dichlorobenzyl)-4-piperidinyl chloride. This intermediate is then reacted with cyclopropanecarbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the dichlorobenzyl group with other functional groups .
Mechanism of Action
The mechanism of action of N’-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and cyclopropane-containing molecules. Examples include:
- 1-(3,4-dichlorobenzyl)-4-piperidinylamine
- Cyclopropanecarboxylic acid derivatives
Uniqueness
N’-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring, a piperidine ring, and a dichlorobenzyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
N'-(cyclopropanecarbonyl)-1-[(3,4-dichlorophenyl)methyl]piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O2/c18-14-4-1-11(9-15(14)19)10-22-7-5-13(6-8-22)17(24)21-20-16(23)12-2-3-12/h1,4,9,12-13H,2-3,5-8,10H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNWIEUUCBURJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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